KCa1.1 channel activator-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

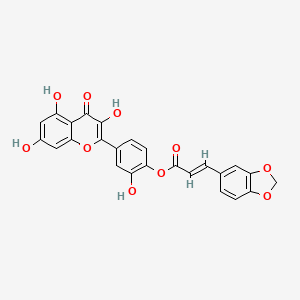

The preparation of KCa1.1 channel activator-1 involves the synthesis of a Quercetin hybrid derivative. The specific synthetic routes and reaction conditions are not widely detailed in the literature. it is known that the compound is prepared by combining Quercetin with other chemical entities to enhance its selectivity and activity towards KCa1.1 channels .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. The compound is primarily used for research purposes, and large-scale production methods may not be well-established .

Chemical Reactions Analysis

Types of Reactions

KCa1.1 channel activator-1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy as a channel activator.

Substitution: Substitution reactions involving different functional groups can lead to the formation of new derivatives with varying activities.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified chemical structures. These derivatives may exhibit different levels of activity and selectivity towards KCa1.1 channels .

Scientific Research Applications

KCa1.1 channel activator-1 has several scientific research applications, including:

Mechanism of Action

KCa1.1 channel activator-1 exerts its effects by selectively stimulating vascular KCa1.1 channels and blocking CaV1.2 channels . The compound increases the open probability of KCa1.1 channels by altering gating kinetics without affecting single-channel conductance . This mechanism of action involves the integration of changes in intracellular calcium and membrane potential, leading to outward hyperpolarizing potassium currents .

Comparison with Similar Compounds

Similar Compounds

NS1619: Another KCa1.1 channel activator, though less potent and specific than NS11021.

BMS-204352: A compound with similar activity towards KCa1.1 channels, used in various research studies.

Uniqueness

KCa1.1 channel activator-1 is unique due to its selective stimulation of vascular KCa1.1 channels and concurrent blocking of CaV1.2 channels . This dual activity distinguishes it from other similar compounds and makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula |

C25H16O10 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

[2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |

InChI |

InChI=1S/C25H16O10/c26-14-9-16(28)22-20(10-14)35-25(24(31)23(22)30)13-3-5-17(15(27)8-13)34-21(29)6-2-12-1-4-18-19(7-12)33-11-32-18/h1-10,26-28,31H,11H2/b6-2+ |

InChI Key |

KDSDVMKEIOFUDT-QHHAFSJGSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.